Tetraphenylarsonium thiocyanate

Vue d'ensemble

Description

Le N-oxyde de rizatriptan est un composé chimique dérivé du rizatriptan, un médicament principalement utilisé pour traiter les migraines.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le N-oxyde de rizatriptan peut être synthétisé par l'oxydation du rizatriptan. Une méthode courante implique l'utilisation du tungstate de sodium comme catalyseur et du peroxyde d'hydrogène comme agent oxydant. La réaction est généralement réalisée dans un milieu méthanolique contenant de l'acide méthanesulfonique à une température de 50-55°C .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du N-oxyde de rizatriptan ne soient pas largement documentées, le processus de synthèse suit généralement les méthodes de laboratoire avec des ajustements d'échelle pour s'adapter aux volumes de production plus importants. L'utilisation de catalyseurs efficaces et des conditions de réaction optimisées sont cruciales pour la production à l'échelle industrielle.

Analyse Des Réactions Chimiques

Types de réactions

Le N-oxyde de rizatriptan subit principalement des réactions d'oxydation. Il peut également participer à des réactions de substitution dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation : Tungstate de sodium et peroxyde d'hydrogène en milieu méthanolique avec de l'acide méthanesulfonique.

Substitution : Divers réactifs peuvent être utilisés en fonction du produit de substitution souhaité.

Principaux produits formés

Le principal produit formé par l'oxydation du rizatriptan est le N-oxyde de rizatriptan lui-même. D'autres métabolites mineurs incluent l'acide triazolométhyl indole-3-acétique .

Applications de la recherche scientifique

Le N-oxyde de rizatriptan est principalement utilisé dans des contextes de recherche pour étudier ses propriétés chimiques et ses applications potentielles. Il est souvent utilisé comme composé de référence dans l'analyse du rizatriptan et de ses métabolites. De plus, il sert de composé modèle dans des études impliquant l'oxydation des triptans et des composés connexes .

Mécanisme d'action

Le mécanisme d'action exact du N-oxyde de rizatriptan n'est pas entièrement élucidé. Il est connu que le rizatriptan, le composé parent, agit comme un agoniste aux récepteurs de la sérotonine 5-HT1B et 5-HT1D. Cette action conduit à une vasoconstriction et à l'inhibition de la libération de neuropeptides pro-inflammatoires, ce qui contribue à soulager les symptômes de la migraine .

Applications De Recherche Scientifique

Rizatriptan N-oxide is primarily used in research settings to study its chemical properties and potential applications. It is often used as a reference compound in the analysis of rizatriptan and its metabolites. Additionally, it serves as a model compound in studies involving the oxidation of triptans and related compounds .

Mécanisme D'action

The exact mechanism of action of rizatriptan N-oxide is not fully elucidated. it is known that rizatriptan, the parent compound, acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors. This action leads to vasoconstriction and inhibition of pro-inflammatory neuropeptide release, which helps alleviate migraine symptoms .

Comparaison Avec Des Composés Similaires

Composés similaires

- N-oxyde de sumatriptan

- N-oxyde de zolmitriptan

- N-oxyde d'almotriptan

Unicité

Le N-oxyde de rizatriptan est unique en raison de sa structure chimique spécifique et des conditions particulières dans lesquelles il est synthétisé. Ses propriétés et sa réactivité peuvent différer de celles d'autres N-oxydes de triptans, ce qui en fait un composé précieux pour des applications de recherche spécifiques .

Activité Biologique

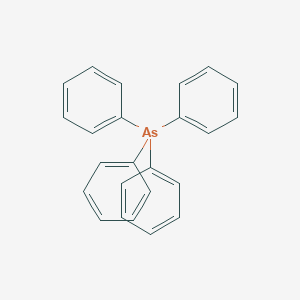

Tetraphenylarsonium thiocyanate (TPAT) is a compound that has garnered attention due to its unique biological properties and potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of TPAT, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

This compound is an organoarsenic compound characterized by the presence of a tetraphenylarsenium cation paired with a thiocyanate anion. Its chemical formula is . The compound's structure can be represented as follows:

This configuration contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

- Antimicrobial Properties : TPAT exhibits antimicrobial activity against various bacterial strains. Research indicates that the thiocyanate ion can disrupt microbial cell membranes, leading to cell lysis and death. Studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

- Cytotoxic Effects : The cytotoxicity of TPAT has been evaluated in several cancer cell lines. It has been observed to induce apoptosis in these cells through the activation of caspases, which are essential for programmed cell death. The compound's ability to target cancer cells while sparing normal cells presents a promising avenue for therapeutic development.

- Mechanistic Insights : TPAT's biological activity may be attributed to its ability to form complexes with metal ions, enhancing its reactivity. For instance, the formation of tetraphenylarsonium cobalt thiocyanate has been noted in studies involving adsorption processes, indicating potential applications in radiochemistry and environmental remediation .

Toxicological Profile

The toxicological profile of TPAT reveals several important considerations:

- Acute Toxicity : Studies indicate that TPAT can exhibit acute toxicity in laboratory animals when administered at high doses. Symptoms may include lethargy, respiratory distress, and gastrointestinal disturbances.

- Chronic Exposure Risks : Long-term exposure to organoarsenic compounds has been associated with various health risks, including carcinogenic effects and neurotoxicity. The specific impact of TPAT on human health remains an area requiring further investigation.

Case Studies

- In Vitro Studies : A study conducted by Yadav et al. demonstrated that TPAT could effectively inhibit the growth of specific bacterial strains in vitro, showcasing its potential as an antimicrobial agent . The researchers utilized a series of assays to quantify the minimum inhibitory concentration (MIC) values across different bacterial species.

- Environmental Applications : Research has explored the use of TPAT in the adsorption of heavy metals from contaminated water sources. The formation of stable complexes with metals such as cobalt highlights its utility in environmental cleanup efforts .

- Pharmacological Investigations : A recent investigation into the pharmacodynamics of TPAT revealed its potential role as an adjunct therapy in cancer treatment protocols. The study assessed its efficacy in combination with standard chemotherapeutic agents, noting synergistic effects that enhanced overall therapeutic outcomes .

Data Summary

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive and negative bacteria |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Acute Toxicity | Symptoms include lethargy and respiratory distress |

| Environmental Use | Adsorption of heavy metals from water sources |

Propriétés

IUPAC Name |

tetraphenylarsanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20As/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMJFVQKDBRMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20As+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862070 | |

| Record name | Tetraphenylarsanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15912-80-8 | |

| Record name | Tetraphenylarsonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.